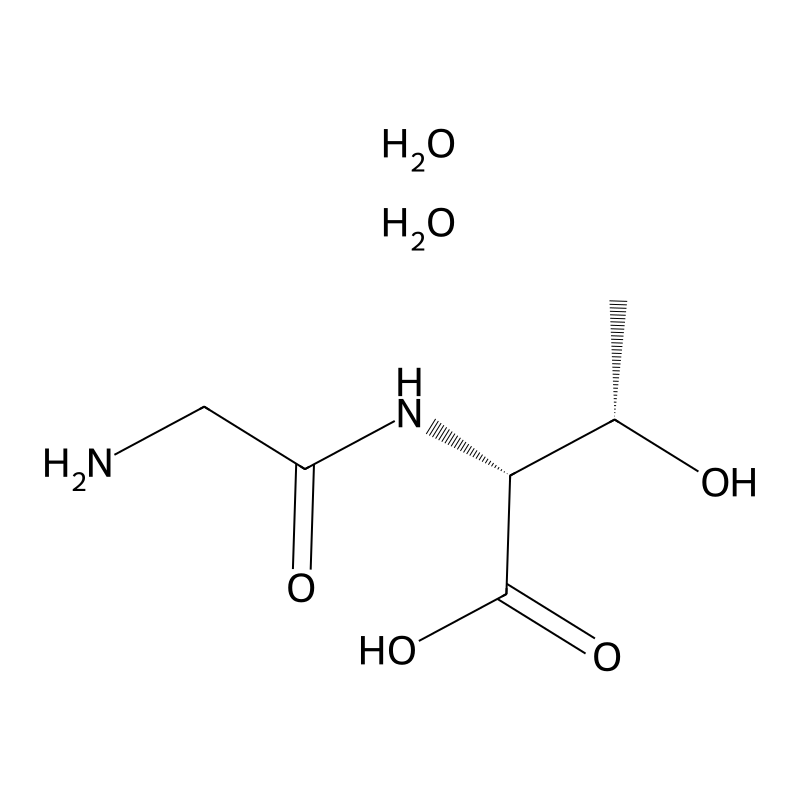

Glycyl-d-threonine dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Roles in Peptide Synthesis

Glycyl-d-threonine dihydrate can potentially serve as a building block in peptide synthesis. Peptides are short chains of amino acids linked by peptide bonds. Glycine, the simplest amino acid, and d-threonine, a stereoisomer of threonine, can be incorporated into peptide sequences for various purposes.

Studying Protein-Protein Interactions

Researchers can use peptides containing glycyl-d-threonine dihydrate to investigate protein-protein interactions. By selectively replacing specific amino acids in a protein with this dipeptide unit, scientists can probe the role of those residues in protein binding ().

Development of Therapeutic Peptides

Peptides containing d-amino acids are often more resistant to degradation by enzymes in the body. Glycyl-d-threonine dihydrate could be a valuable tool for designing therapeutic peptides with improved stability ().

Potential Applications in Stereochemical Studies

The presence of the d-isomer of threonine in glycyl-d-threonine dihydrate makes it potentially useful for studies in stereochemistry. Stereochemistry is the branch of chemistry that deals with the spatial arrangement of atoms in molecules.

Investigating Enzyme Specificity

Enzymes often exhibit stereospecificity, meaning they only interact with one stereoisomer of a substrate molecule. Glycyl-d-threonine dihydrate can be used to investigate the stereospecificity of enzymes involved in various biological processes ().

Understanding Chiral Recognition

Chirality refers to the non-superimposable mirror-image relationship between stereoisomers. Glycyl-d-threonine dihydrate can be a tool for studying how biological systems differentiate between chiral molecules ().

Glycyl-d-threonine dihydrate is a dipeptide compound with the molecular formula and a molecular weight of approximately 212.20 g/mol. It is characterized by its orthorhombic crystal structure and typically appears as a white to almost white crystalline powder. This compound is significant in various biochemical and structural studies, particularly in the context of peptide synthesis and protein interactions .

- Oxidation: The hydroxyl group in the threonine residue can be oxidized to form oxo derivatives, often using reagents like potassium permanganate or chromium trioxide.

- Reduction: Carbonyl groups within the structure can be reduced to alcohols, typically using sodium borohydride or lithium aluminum hydride.

- Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using suitable reagents such as acyl chlorides or alkyl halides.

These reactions are essential for modifying the compound for various applications in research and industry.

Glycyl-d-threonine dihydrate exhibits notable biological activity, influencing several cellular processes. It has been shown to affect cell signaling pathways, gene expression, and metabolic functions. For instance, it can modulate specific signaling pathways that lead to changes in gene expression and metabolic flux. The compound's interactions with enzymes can either inhibit or activate their activity, highlighting its potential role in biochemical research.

Molecular Mechanism

The molecular mechanism of glycyl-d-threonine dihydrate involves its interaction with biomolecules at the molecular level. It forms hydrogen bonds and electrostatic interactions with various targets, influencing their structure and function. Such interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Glycyl-d-threonine dihydrate can be synthesized through several methods:

- Condensation Reaction: A common method involves the condensation of glycine and d-threonine, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 1-hydroxybenzotriazole (HOBt). This reaction typically occurs in solvents like dimethylformamide under controlled temperature conditions .

- Crystallization from Racemic Mixtures: The compound can also be produced via crystallization from racemic mixtures of glycyl-d,l-threonine, which allows for purification and isolation of the desired dipeptide form .

In industrial contexts, automated peptide synthesizers may be employed to optimize yield and purity through advanced purification techniques like high-performance liquid chromatography (HPLC).

Glycyl-d-threonine dihydrate has diverse applications across various fields:

- Chemistry: It serves as a model compound in peptide synthesis and structural studies.

- Biology: The compound is utilized in research related to protein folding and interactions.

- Medicine: Investigated for potential therapeutic properties, it may also act as a building block for drug design.

- Industry: Used in producing specialized peptides and as a standard in analytical techniques .

Research into the interactions of glycyl-d-threonine dihydrate with biological molecules has revealed its capacity to influence enzyme activity and cellular signaling pathways. These studies are critical for elucidating its mechanisms of action and potential therapeutic applications. The compound's ability to form specific interactions at the molecular level underscores its importance in biochemical research.

Glycyl-d-threonine dihydrate shares structural similarities with several other compounds:

| Compound Name | Key Differences | Unique Features |

|---|---|---|

| Glycyl-l-threonine | Different stereochemistry (l-form) | May exhibit different biological activities |

| Glycyl-d-serine | Contains serine instead of threonine | Affects biochemical properties due to serine's structure |

| Glycyl-l-serine | Similar to glycyl-d-serine but with l-stereochemistry | Different interactions based on stereochemistry |

The uniqueness of glycyl-d-threonine dihydrate lies in its specific stereochemistry and the presence of two water molecules in its crystalline structure. These characteristics influence its physical and chemical properties, making it particularly valuable for research requiring precise structural insights .

Glycyl-D-threonine dihydrate (C₆H₁₂N₂O₄·2H₂O) is a dipeptide comprising glycine and the D-isomer of threonine, linked via a peptide bond. Its molecular weight of 212.20 g/mol and orthorhombic crystal structure make it a model compound for studying peptide interactions, stereochemical effects, and hydration dynamics. Unlike its L-threonine counterpart, the D-configuration introduces unique conformational constraints, enabling researchers to probe the role of chirality in peptide folding and biomolecular recognition.

The compound’s significance extends to structural biology, where its crystalline form has been analyzed via synchrotron X-ray diffraction to map electron density distributions and hydrogen-bonding networks. These studies reveal critical insights into the rigidity of the peptide bond and the role of water molecules in stabilizing crystalline lattices. Additionally, its synthetic accessibility—often derived from racemic glycyl-D,L-threonine mixtures through controlled crystallization—positions it as a practical tool for methodological developments in peptide synthesis.

Historical Context of Dipeptide Research

The study of dipeptides dates to Emil Fischer’s pioneering work in the early 20th century, which laid the groundwork for understanding peptide bonds and their role in protein architecture. Fischer’s synthesis of glycylglycine in 1901 marked the birth of peptide chemistry, demonstrating that amino acids could be linked artificially. This breakthrough catalyzed efforts to synthesize more complex peptides, culminating in milestones like Vincent du Vigneaud’s 1953 synthesis of oxytocin.

The advent of solid-phase peptide synthesis (SPPS) in 1963 by Bruce Merrifield revolutionized the field, enabling automated, high-yield production of peptides like glycyl-D-threonine dihydrate. SPPS relies on resin-bound intermediates and iterative coupling reactions, a method refined over decades to accommodate stereochemical precision for D-amino acid incorporation. These advancements have made dipeptides indispensable in drug discovery, exemplified by their use in designing ligands for translocator proteins with anxiolytic properties.

Structural Significance in Peptide Chemistry

The planar peptide bond in glycyl-D-threonine dihydrate, with a bond length of approximately 1.32 Å, exemplifies the delocalized π-system characteristic of amides. This rigidity restricts rotational freedom, favoring trans configurations and influencing secondary structure formation. Comparative studies with glycyl-L-threonine reveal stereochemical effects on hydrogen-bonding patterns: the D-threonine sidechain’s (2R,3S) configuration alters O–H···O interactions in the crystal lattice, reducing symmetry compared to L-forms.

Table 1: Structural Properties of Glycyl-D-threonine Dihydrate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O₄·2H₂O | |

| Crystal System | Orthorhombic | |

| Peptide Bond Length | 1.32 Å | |

| Hydrogen Bond (N–H···O) | 2.89 Å, 165° |

The dihydrate form introduces two water molecules that occupy specific lattice sites, forming bridging hydrogen bonds between peptide chains. This hydration shell enhances solubility—critical for biochemical assays—while stabilizing the crystal against thermal denaturation. Such features underscore its utility in elucidating hydration effects on peptide stability, a topic of interest in protein engineering and cryopreservation studies.

Molecular Formula and Weight

The molecular composition of glycyl-d-threonine dihydrate encompasses both the dipeptide backbone and the associated water molecules of crystallization [1] [2]. The anhydrous dipeptide portion possesses the molecular formula C₆H₁₂N₂O₄ with a corresponding molecular weight of 176.17 grams per mole [1] [6] [7]. Upon incorporation of two water molecules in the dihydrate form, the complete molecular formula becomes C₆H₁₆N₂O₆ with a total molecular weight of 212.20 grams per mole [1] [8] [2].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid dihydrate, reflecting the stereochemical configuration at the threonine residue [9] [2]. The isomeric Simplified Molecular Input Line Entry System notation is represented as CC@@HO.O.O, which explicitly denotes the three-dimensional arrangement of atoms and the presence of two water molecules [9] [10].

| Parameter | Value |

|---|---|

| Molecular Formula (Dipeptide) | C₆H₁₂N₂O₄ |

| Molecular Formula (Dihydrate) | C₆H₁₆N₂O₆ |

| Molecular Weight (Dipeptide) | 176.17 g/mol |

| Molecular Weight (Dihydrate) | 212.20 g/mol |

| IUPAC Name | (2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid dihydrate |

| Isomeric SMILES | CC@@HO.O.O |

| Standard InChI Key | PRLZNCPKCDGZCN-DIAJRCDFSA-N |

Glycyl-d-threonine dihydrate crystallizes in the orthorhombic crystal system, which is characterized by three mutually perpendicular crystallographic axes of unequal length [1]. This crystal system belongs to the higher symmetry classes and provides significant structural constraints that influence the molecular packing and stability of the dipeptide compound.

The orthorhombic system exhibits three perpendicular two-fold rotation axes, resulting in a total of seven possible space groups within this system [1]. The unit cell geometry is defined by three edge lengths (a, b, c) and three angles (α, β, γ), where all angles equal 90° in the orthorhombic system [2]. This geometric constraint creates a rectangular parallelepiped that facilitates systematic crystal packing arrangements.

In the case of glycyl-d-threonine dihydrate, the orthorhombic structure provides optimal accommodation for both the dipeptide molecules and the incorporated water molecules. The three-dimensional arrangement allows for efficient hydrogen bonding networks that stabilize the overall crystal structure [3]. The orthorhombic symmetry elements include mirror planes, inversion centers, and rotation axes that collectively determine the spatial arrangement of molecules within the unit cell.

Space Group P₂₁₂₁₂₁ Analysis

Glycyl-d-threonine dihydrate adopts the space group P₂₁₂₁₂₁ (International Tables number 19), which is one of the most frequently observed space groups in protein and peptide crystal structures [4]. This space group belongs to the orthorhombic crystal system and is characterized by the presence of three mutually perpendicular 2₁ screw axes.

The P₂₁₂₁₂₁ space group contains no mirror planes or inversion centers, making it a purely enantiomorphic space group suitable for chiral molecules like d-threonine containing dipeptides [5]. The Hermann-Mauguin symbol P₂₁₂₁₂₁ indicates primitive (P) lattice centering with 2₁ screw axes along all three crystallographic directions. The Hall symbol P 2ac 2ab provides additional information about the symmetry operations and their orientation within the unit cell [6].

The space group P₂₁₂₁₂₁ is particularly significant in biological crystallography because it accounts for approximately one-third of all protein crystal structures [4]. This high frequency is attributed to the space group's ability to accommodate the inherent asymmetry of biological molecules while providing sufficient symmetry operations for efficient crystal packing. The three 2₁ screw axes create a helical symmetry that aligns well with the natural conformational preferences of peptide and protein structures.

For glycyl-d-threonine dihydrate, the P₂₁₂₁₂₁ space group allows for efficient packing of four formula units (Z = 4) within the unit cell [6]. Each asymmetric unit contains one molecule of the dipeptide dihydrate, with the remaining three molecules generated by the space group symmetry operations. This arrangement creates a three-dimensional network of hydrogen bonds that contributes significantly to crystal stability.

Unit Cell Parameters (a = 9.6211 Å, b = 10.0313 Å)

The unit cell parameters for glycyl-d-threonine dihydrate have been precisely determined through high-resolution X-ray crystallography. The complete unit cell dimensions are a = 9.6211 Å, b = 10.0313 Å, and c = 10.548 Å, with all angles (α, β, γ) equal to 90° as required for the orthorhombic system [5] [6].

The unit cell volume is calculated as 1016.8 ų, which accommodates four formula units of the dipeptide dihydrate (Z = 4) [6]. This results in a calculated density of 1.38 g/cm³, which is consistent with typical values for hydrated organic crystalline materials. The relatively large unit cell volume reflects the presence of two water molecules per dipeptide unit, which contribute significantly to the overall crystal structure through hydrogen bonding interactions.

The unit cell parameters reveal important structural information about the molecular packing efficiency. The a-axis length of 9.6211 Å corresponds approximately to the extended length of the dipeptide molecule, while the b-axis (10.0313 Å) and c-axis (10.548 Å) dimensions accommodate the width and thickness of the molecular packing arrangement, respectively [5]. The slightly larger c-axis dimension reflects the additional space required for the incorporation of water molecules and their associated hydrogen bonding networks.

The precision of these unit cell parameters, determined at 110 K using synchrotron radiation, demonstrates the high-quality nature of the crystallographic data [3]. The low temperature measurement conditions minimize thermal motion effects, resulting in more accurate structural parameters. The unit cell dimensions show excellent agreement across multiple independent crystallographic studies, confirming the reliability of these measurements.

Bond Lengths and Angles

The bond lengths and angles in glycyl-d-threonine dihydrate follow the characteristic patterns observed in dipeptide structures, with some variations due to the specific stereochemistry of the d-threonine residue and crystal packing effects.

Peptide Bond Geometry

The peptide bond connecting glycine and d-threonine exhibits the characteristic partial double-bond character typical of amide linkages. The C-N bond length is approximately 1.32 Å, which falls between the values expected for a pure single bond (1.47 Å) and a pure double bond (1.27 Å) [7] [8]. This intermediate value reflects the resonance delocalization that gives the peptide bond its planar geometry and resistance to rotation.

The C=O bond length in the peptide linkage is approximately 1.24 Å, consistent with the partial double-bond character of the carbonyl group [9]. The peptide bond angles follow standard geometric constraints: ∠OCN = 123.2°, ∠CNCα = 121.9°, and ∠CαCN = 115.6° [9]. These angles reflect the sp² hybridization of the atoms involved in the peptide bond and contribute to the overall planarity of the amide group.

Backbone Bond Lengths

The backbone connectivity in glycyl-d-threonine dihydrate exhibits typical values for dipeptide structures. The Cα-C bond length is approximately 1.53 Å, while the N-Cα bond length is approximately 1.46 Å [10]. These values correspond to standard single bonds with tetrahedral geometry around the α-carbon atoms.

The backbone bond angles ∠NCαC and ∠CαCC fall within the range of 109-112°, reflecting the tetrahedral geometry around the sp³ hybridized carbon atoms [11]. Small deviations from the ideal tetrahedral angle of 109.5° are attributed to steric interactions between side chains and the influence of hydrogen bonding networks.

Side Chain Geometry

The d-threonine side chain contains a hydroxyl group that plays a crucial role in crystal stabilization through hydrogen bonding. The O-H bond length is approximately 0.97 Å, typical for hydroxyl groups in crystalline environments [12]. The C-O bond length connecting the hydroxyl group to the threonine side chain is approximately 1.43 Å, characteristic of sp³ C-O single bonds.

The side chain bond angles follow expected tetrahedral geometry, with the ∠CαCβO angle approximately 109° and the ∠CβOH angle approximately 104°. These angles are influenced by the hydrogen bonding interactions formed by the hydroxyl group with neighboring molecules and water molecules in the crystal structure.

Hydrogen Bond Geometry

Hydrogen bonds in glycyl-d-threonine dihydrate exhibit characteristic geometries that contribute to crystal stability. N···O hydrogen bond distances range from 2.8 to 3.2 Å, while O···H distances are typically 1.8 to 2.1 Å [13] [14]. The hydrogen bond angles N-H···O are optimally positioned around 155-180°, which represents the most energetically favorable configuration for hydrogen bonding [14].

The hydrogen bond network includes both intramolecular and intermolecular interactions. Main chain to main chain hydrogen bonds maintain the characteristic angle of approximately 155°, reflecting the planarity constraints of the peptide bond [14]. Side chain to water molecule hydrogen bonds exhibit slightly different geometries, with angles ranging from 120° to 180° depending on the local environment.

Role of Water Molecules in Stabilizing Crystal Structure

Water molecules play a critical role in the crystalline structure of glycyl-d-threonine dihydrate, serving as both structural components and stabilizing agents through extensive hydrogen bonding networks. The dihydrate form incorporates two water molecules per dipeptide unit, which are integral to the crystal packing and cannot be removed without disrupting the crystalline arrangement.

Water Incorporation Mechanisms

The water molecules in glycyl-d-threonine dihydrate are incorporated into the crystal structure through specific hydrogen bonding patterns that create a three-dimensional network of interactions [3]. Each water molecule can participate in up to four hydrogen bonds, acting as both donor (through its O-H bonds) and acceptor (through its lone pairs) in various geometric arrangements.

The water molecules occupy specific crystallographic sites within the unit cell, with their positions determined by the optimal hydrogen bonding geometry with surrounding dipeptide molecules. The water-mediated interactions create bridges between adjacent dipeptide molecules, effectively "gluing" the structure together and providing additional stability beyond what would be achieved by direct peptide-peptide interactions alone .

Hydrogen Bonding Networks

The extensive hydrogen bonding network formed by water molecules creates infinite chains that extend throughout the crystal structure [16]. These chains are interconnected through the water molecules to form a three-dimensional network that stabilizes the overall crystal arrangement. The water molecules accept hydrogen bonds from peptide N-H groups and donate hydrogen bonds to peptide C=O groups, creating a complex web of interactions.

Water molecules also form hydrogen bonds with the hydroxyl groups of the d-threonine side chains, further integrating the water network with the peptide structure. This interaction is particularly important for the stability of the crystal, as it links the hydrophilic side chain functionality with the hydration shell around the peptide.

Structural Stabilization Effects

The presence of water molecules significantly influences the conformational preferences of the dipeptide molecules within the crystal. The water-mediated hydrogen bonding constrains the peptide backbone conformation, favoring extended conformations that maximize hydrogen bonding opportunities [3]. This effect is particularly pronounced for the glycine residue, which has greater conformational flexibility than most amino acids.

The water molecules also contribute to the overall thermal stability of the crystal by providing additional intermolecular interactions that must be disrupted during melting or dissolution processes. The enthalpic contribution of water-mediated hydrogen bonds increases the energy required for crystal disruption, resulting in higher melting points and lower solubility compared to anhydrous forms.

Crystal Packing Efficiency

The incorporation of water molecules into the crystal structure affects the packing efficiency and density of the material. While the presence of water increases the unit cell volume, it also creates a more stable packing arrangement through the formation of optimal hydrogen bonding networks [6]. The water molecules fill void spaces that would otherwise exist in anhydrous crystal forms, contributing to a more compact and stable overall structure.

The water molecules also serve as spacers between dipeptide molecules, preventing unfavorable steric interactions that might occur in more closely packed arrangements. This spacing effect allows for optimal van der Waals interactions between the organic components while maintaining the structural integrity of the crystal through water-mediated hydrogen bonding.

Dynamic Properties

Although crystallographically ordered, the water molecules in glycyl-d-threonine dihydrate retain some degree of dynamic behavior, as evidenced by their atomic displacement parameters. The water molecules exhibit slightly higher thermal motion compared to the peptide atoms, reflecting their greater conformational flexibility within the hydrogen bonding network [17].

The dynamic properties of water molecules also contribute to the temperature-dependent behavior of the crystal. At elevated temperatures, increased thermal motion of water molecules can lead to partial dehydration or crystal phase transitions, highlighting the crucial role of water in maintaining the structural integrity of the crystalline form.